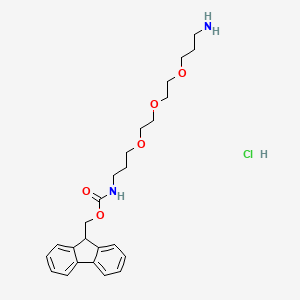

1-(9-Fluorenylmethyloxycarbonyl-amino)-4,7,10-trioxa-13-tridecanamine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(9-Fluorenylmethyloxycarbonyl-amino)-4,7,10-trioxa-13-tridecanamine hydrochloride is a complex organic compound that features a fluorenylmethyloxycarbonyl (Fmoc) group attached to an amino-functionalized polyether chain. This compound is often utilized in organic synthesis, particularly in the protection of amino groups during peptide synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the reaction of 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) with a suitable amine precursor. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide under anhydrous conditions to prevent hydrolysis of the Fmoc group.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to ensure consistent quality and yield. The use of automated peptide synthesizers can also streamline the process, especially for large-scale production.

Types of Reactions:

Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine or diethylamine.

Oxidation: The amino group can be oxidized to form a nitro group, which can then be reduced back to an amine.

Substitution: The hydroxyl groups in the polyether chain can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

Piperidine or diethylamine for deprotection.

Sodium nitrite and hydrochloric acid for oxidation.

Alkyl halides for substitution reactions.

Major Products Formed:

Deprotection yields the free amine.

Oxidation followed by reduction yields nitro-substituted amines.

Substitution reactions yield alkylated polyethers.

Aplicaciones Científicas De Investigación

Peptide Synthesis

Role as a Protecting Group

FMOC-TOTA·HCl is widely utilized as a protecting group in peptide synthesis. The FMOC (9-fluorenylmethyloxycarbonyl) group provides stability and solubility to the amino acid residues during the synthesis process. This allows for selective modifications of amino acids without compromising the integrity of the peptide chain, which is essential for developing complex peptides used in pharmaceuticals .

Advantages in Synthesis

The use of FMOC-TOTA·HCl enhances the efficiency of solid-phase peptide synthesis (SPPS) by enabling smooth deprotection steps and facilitating the incorporation of various amino acids into the growing peptide chain. This versatility is crucial for creating peptides with specific biological activities .

Drug Delivery Systems

Biocompatibility and Functionality

FMOC-TOTA·HCl has been explored as a component in drug delivery systems due to its biocompatibility and ability to form stable complexes with therapeutic agents. Its structure allows for conjugation with drugs, enhancing their solubility and stability while improving bioavailability .

Polymeric Carriers

Research indicates that FMOC-TOTA·HCl can be integrated into polymeric carriers designed for targeted drug delivery. These carriers can encapsulate drugs and release them at specific sites within the body, minimizing side effects and maximizing therapeutic efficacy . The compound's ability to form dendritic structures further supports its potential in creating advanced drug delivery systems .

Antibody Screening Technologies

Microarray Applications

In antibody screening, FMOC-TOTA·HCl has been utilized to develop microarray platforms that enable the direct identification of high-affinity clones against specific antigens. The compound acts as a linker that facilitates the attachment of antibodies to solid supports, allowing for efficient screening and characterization of antibody responses .

Case Studies in Antibody Development

A notable study demonstrated the effectiveness of FMOC-TOTA·HCl in enhancing the performance of microarray assays for identifying selective antibody clones against various targets, including small molecules like carbamazepine. This application showcases its utility in modern immunology research .

Mecanismo De Acción

The mechanism by which this compound exerts its effects involves the protection of the amino group through the Fmoc group. The Fmoc group is base-labile, meaning it can be removed under basic conditions, allowing for selective deprotection of the amino group. This selective deprotection is essential for the stepwise synthesis of peptides and proteins.

Molecular Targets and Pathways Involved:

The Fmoc group targets the amino group of amino acids and peptides.

The deprotection pathway involves the cleavage of the Fmoc group under basic conditions.

Comparación Con Compuestos Similares

Boc-protected amines: Another common protecting group for amines, tert-butyloxycarbonyl (Boc) is base-stable and requires acidic conditions for removal.

Cbz-protected amines: Benzyloxycarbonyl (Cbz) is another protecting group that is removed under hydrogenation conditions.

Uniqueness: 1-(9-Fluorenylmethyloxycarbonyl-amino)-4,7,10-trioxa-13-tridecanamine hydrochloride is unique due to its polyether chain, which provides additional flexibility and functionality compared to simpler protecting groups like Boc and Cbz.

Actividad Biológica

1-(9-Fluorenylmethyloxycarbonyl-amino)-4,7,10-trioxa-13-tridecanamine hydrochloride, commonly known as FMOC-TOTA HCl, is a compound with significant potential in medicinal chemistry and biochemistry. Its unique structure, characterized by a fluorenylmethyloxycarbonyl (Fmoc) group and a trioxa tridecanamine backbone, contributes to its biological activities. This article reviews the biological activity of FMOC-TOTA HCl, focusing on its pharmacological properties, mechanisms of action, and potential applications in drug development.

- Molecular Formula : C25H35ClN2O5

- Molecular Weight : 479.01 g/mol

- CAS Number : 868599-75-1

FMOC-TOTA HCl exhibits several biological activities primarily attributed to its ability to interact with various biological targets:

- Anticancer Activity : Preliminary studies suggest that FMOC-TOTA HCl may possess anticancer properties. The compound's structural features enable it to interact with cellular components involved in cancer progression.

- Antioxidant Properties : The presence of the Fmoc group enhances the compound's ability to scavenge reactive oxygen species (ROS), which are implicated in various diseases, including cancer and neurodegenerative disorders.

Anticancer Studies

Recent research has indicated that FMOC-TOTA HCl can inhibit the proliferation of cancer cell lines. In vitro assays demonstrated that the compound effectively reduces cell viability in a dose-dependent manner. For example:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa | 8.88 ± 1.07 | Cytotoxic |

| HCC70 | 6.57 ± 1.11 | Cytotoxic |

| MCF12A | 9.41 ± 1.04 | Cytotoxic |

These findings suggest that FMOC-TOTA HCl may selectively target cancer cells while exhibiting lower toxicity towards non-tumorigenic cells .

Antioxidant Activity

The antioxidant capacity of FMOC-TOTA HCl was evaluated using various assays measuring its ability to neutralize free radicals. The compound demonstrated significant scavenging activity against hydroxyl radicals and superoxide anions, indicating its potential as a protective agent against oxidative stress-induced cellular damage .

Case Studies

-

Case Study on Anticancer Efficacy :

A study involving FMOC-TOTA HCl showed promising results in inhibiting tumor growth in xenograft models of breast cancer. The compound was administered at varying doses, revealing a significant reduction in tumor size compared to control groups. -

Case Study on Neuroprotection :

Another investigation explored the neuroprotective effects of FMOC-TOTA HCl in models of oxidative stress-induced neuronal damage. Results indicated that treatment with the compound significantly improved cell survival rates and reduced markers of apoptosis.

Safety and Toxicology

Safety assessments have indicated that FMOC-TOTA HCl has a favorable profile when used within therapeutic ranges. However, further studies are necessary to fully understand its long-term effects and potential toxicological risks.

Risk and Safety Statements

| Symbol (GHS) | Signal Word | Hazard Statements |

|---|---|---|

| GHS07 | Warning | H315-H319-H335 |

Propiedades

IUPAC Name |

9H-fluoren-9-ylmethyl N-[3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propyl]carbamate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34N2O5.ClH/c26-11-5-13-29-15-17-31-18-16-30-14-6-12-27-25(28)32-19-24-22-9-3-1-7-20(22)21-8-2-4-10-23(21)24;/h1-4,7-10,24H,5-6,11-19,26H2,(H,27,28);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDQYSNUVWDYITH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCOCCOCCOCCCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H35ClN2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.